
3-(Allyloxy)propionic acid, allyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
ALLYL-BETA-ALLYLOXYPROPIONATE is an organic compound that belongs to the class of allyl esters It is characterized by the presence of an allyl group attached to a beta-allyloxypropionate moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ALLYL-BETA-ALLYLOXYPROPIONATE typically involves the esterification of beta-allyloxypropionic acid with allyl alcohol. This reaction can be catalyzed by acidic or basic catalysts. Commonly used catalysts include sulfuric acid, hydrochloric acid, or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods
On an industrial scale, the production of ALLYL-BETA-ALLYLOXYPROPIONATE may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in fixed-bed reactors can also be employed to facilitate the esterification reaction. Additionally, the purification of the product may involve distillation or crystallization techniques to achieve high purity.
化学反応の分析
Types of Reactions
ALLYL-BETA-ALLYLOXYPROPIONATE undergoes various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form epoxides or aldehydes.
Reduction: The ester functionality can be reduced to the corresponding alcohol.
Substitution: The allyl group can participate in nucleophilic substitution reactions, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like sodium hydride (NaH) or organometallic reagents (e.g., Grignard reagents) can be employed for substitution reactions.
Major Products Formed
Oxidation: Epoxides, aldehydes, or carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted allyl derivatives.
科学的研究の応用
ALLYL-BETA-ALLYLOXYPROPIONATE has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: Research into its potential therapeutic applications, such as anti-inflammatory or antimicrobial properties, is ongoing.
Industry: It is used in the production of polymers and materials with specific properties, such as improved flexibility or durability.
作用機序
The mechanism of action of ALLYL-BETA-ALLYLOXYPROPIONATE involves its interaction with various molecular targets. The allyl group can undergo electrophilic addition reactions, while the ester functionality can participate in hydrolysis or transesterification reactions. These interactions can lead to the formation of reactive intermediates that can further react with biological molecules or other chemical entities.
類似化合物との比較
Similar Compounds
Allyl Acetate: Similar in structure but with an acetate group instead of a beta-allyloxypropionate moiety.
Allyl Propionate: Contains a propionate group instead of a beta-allyloxypropionate moiety.
Allyl Butyrate: Features a butyrate group in place of the beta-allyloxypropionate moiety.
Uniqueness
ALLYL-BETA-ALLYLOXYPROPIONATE is unique due to the presence of both an allyl group and a beta-allyloxypropionate moiety, which imparts distinct chemical reactivity and potential applications. Its ability to undergo a variety of chemical reactions makes it a versatile compound in organic synthesis and industrial applications.
特性
CAS番号 |
5331-41-9 |
|---|---|
分子式 |
C9H14O3 |
分子量 |
170.21 g/mol |
IUPAC名 |
prop-2-enyl 3-prop-2-enoxypropanoate |
InChI |
InChI=1S/C9H14O3/c1-3-6-11-8-5-9(10)12-7-4-2/h3-4H,1-2,5-8H2 |
InChIキー |
RPVFJOIVXCZWPD-UHFFFAOYSA-N |
正規SMILES |
C=CCOCCC(=O)OCC=C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


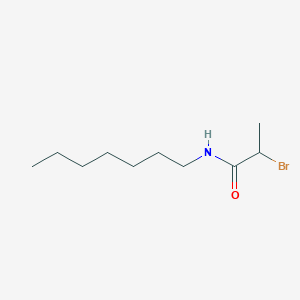
![N~1~,N~1~-Diethyl-N~2~-[3-(2-methyl-2H-naphtho[2,3-d][1,3]dioxol-2-yl)propyl]ethane-1,2-diamine--hydrogen chloride (1/2)](/img/structure/B13766190.png)
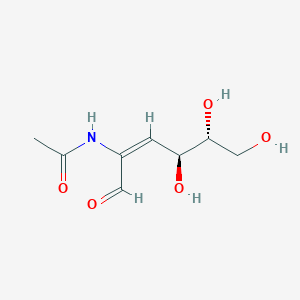
![1-Piperazinepropanenitrile, 4-[2-[(2-cyanoethyl)amino]ethyl]-](/img/structure/B13766195.png)
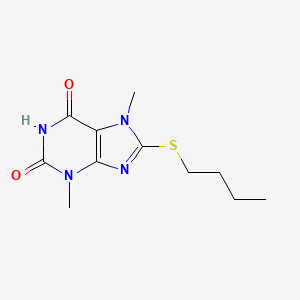
![(7R,18E)-4-hydroxy-N,N,N-trimethyl-7-{[(9E)-octadec-9-enoyl]oxy}-4,10-dioxo-3,5,9-trioxa-4l5-phosphaheptacos-18-en-1-aminium](/img/structure/B13766225.png)
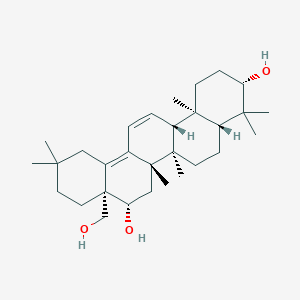
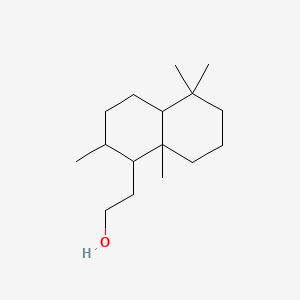
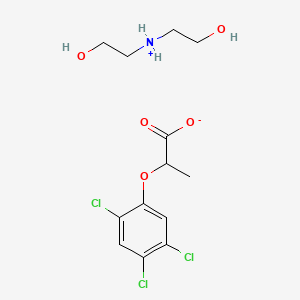
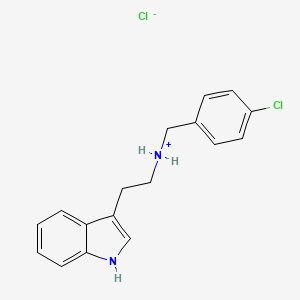

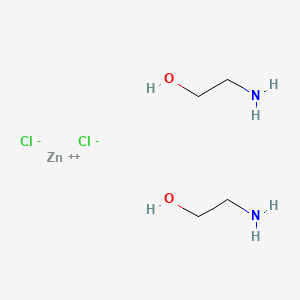
![Benzenesulfonic acid, 4-[(5-amino-3-methyl-1-phenyl-1H-pyrazol-4-yl)azo]-2,5-dichloro-, monosodium salt](/img/structure/B13766266.png)

